molecular formula C18H11ClN4O4 B2439912 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 920461-17-2

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2439912
CAS RN: 920461-17-2
M. Wt: 382.76
InChI Key: MSYPKTGCCQJMIF-UHFFFAOYSA-N
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Description

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H11ClN4O4 and its molecular weight is 382.76. The purity is usually 95%.
BenchChem offers high-quality N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticonvulsant Evaluation

Research has been conducted on the synthesis and anticonvulsant evaluation of indoline derivatives, including compounds structurally related to N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide. These compounds have been designed and synthesized to fulfill the structural requirements of pharmacophores and evaluated for their anticonvulsant activities using various models. The most active compounds have shown significant anticonvulsant activity, with one compound emerging as the most effective against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. In silico studies, including molecular docking, have been carried out to establish the molecular interaction of these compounds with Na+ channels and GABAA receptors. The drug likeness properties have also been established through the prediction of pharmacokinetic parameters and distance mapping (Nath et al., 2021).

Pharmacological Evaluation

Another study focused on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate, which shares a structural similarity with the compound . These compounds were synthesized with multifunctional moieties and evaluated for their antibacterial and anti-enzymatic potential, supported by hemolytic activity assessments. The compounds exhibited various degrees of biological activities, with some showing promising results as antibacterial agents (Nafeesa et al., 2017).

Enzyme Inhibition Studies

Further research involved the synthesis of a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, synthesized from various aromatic organic acids. These compounds were evaluated for their enzyme inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes, showing relative activity against acetylcholinesterase (Rehman et al., 2013).

Anti-inflammatory and Anti-thrombotic Studies

Another study investigated the anti-inflammatory and anti-thrombotic activities of 1,3,4-oxadiazole derivatives in rats. This research aimed to explore the in-vitro and in-vivo anti-inflammatory activity of these compounds, with some showing potent anti-inflammatory effects. Molecular docking studies were also performed to assess the binding affinity of these compounds towards COX-2, revealing promising results that suggest potential for development in anti-inflammatory pharmaceutical products (Basra et al., 2019).

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O4/c19-11-7-5-10(6-8-11)15-21-22-18(27-15)20-14(24)9-23-16(25)12-3-1-2-4-13(12)17(23)26/h1-8H,9H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYPKTGCCQJMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

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